

Application Note: Cellular Profiling of (3-(Indolin-5-yl)phenyl)methanol Scaffolds

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Compound of Interest

Compound Name: (3-(Indolin-5-yl)phenyl)methanol

Cat. No.: B7984550

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Introduction & Scientific Rationale

The compound **(3-(Indolin-5-yl)phenyl)methanol** represents a privileged pharmacophore in medicinal chemistry, combining an indoline (2,3-dihydro-1H-indole) core with a phenyl-methanol tail. This structural motif is frequently utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization for two primary therapeutic classes:

- **Tyrosine Kinase Inhibitors (TKIs):** The indoline core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases (e.g., VEGFR, PDGFR, or JAK family). The phenyl-methanol group often extends into the hydrophobic pocket, providing selectivity via hydrogen bonding interactions.
- **Epigenetic Modulators (LSD1 Inhibitors):** Recent Structure-Activity Relationship (SAR) studies have identified indoline-5-yl derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical target in Acute Myeloid Leukemia (AML).

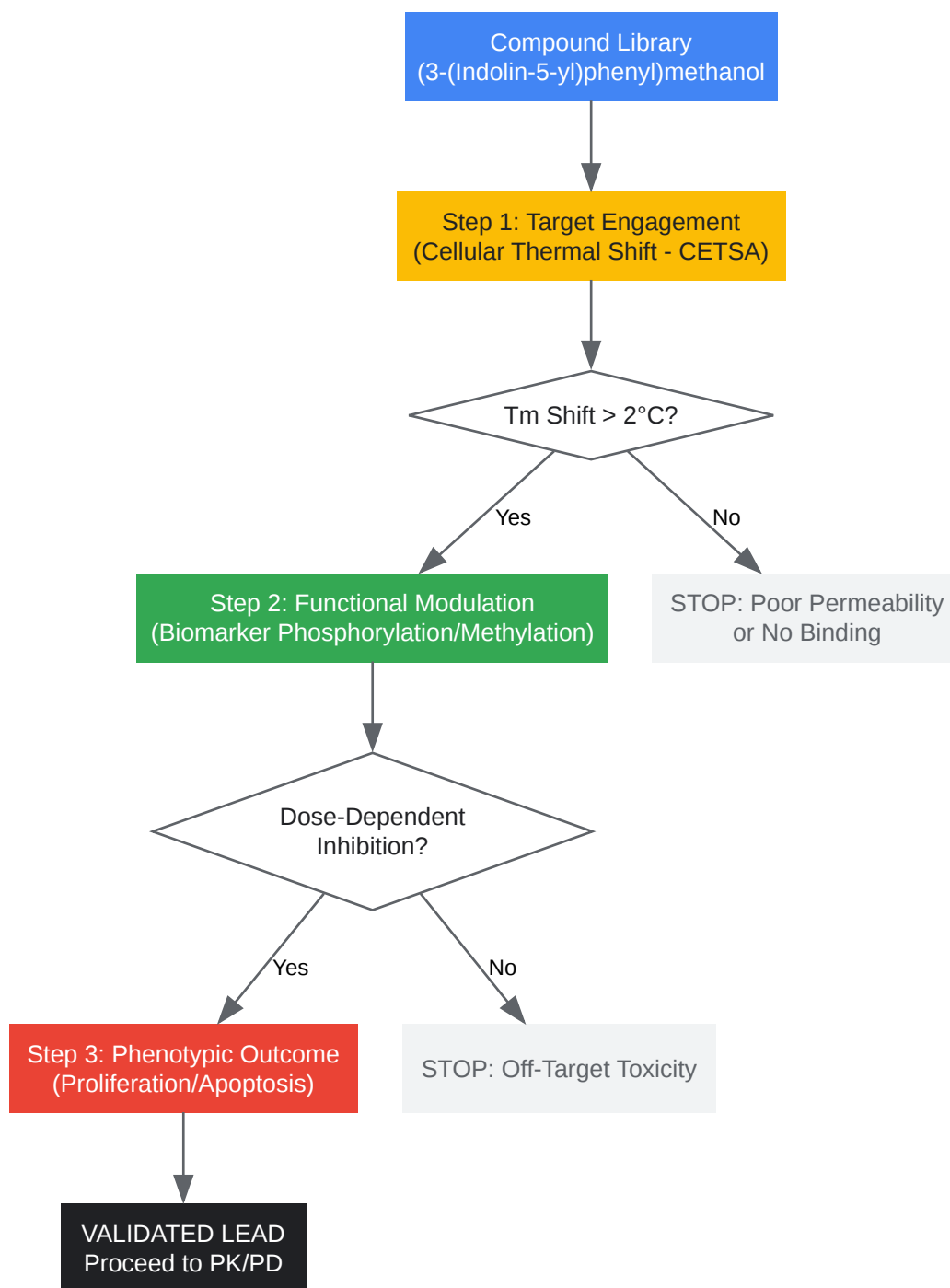
This application note provides a comprehensive workflow to evaluate the efficacy of this scaffold. We move beyond simple proliferation assays to establish a self-validating testing funnel: confirming cellular entry, target engagement, and functional downstream modulation.

Experimental Workflow Strategy

To rigorously validate the efficacy of **(3-(Indolin-5-yl)phenyl)methanol** (and its derivatives), we employ a three-tier assay system. This ensures that observed phenotypic effects (cell death) are mechanism-driven and not due to off-target toxicity.

Visualizing the Evaluation Logic

The following diagram illustrates the critical decision gates in profiling this compound.



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Caption: Logical flow for validating small molecule inhibitors. A failure at Step 1 or 2 invalidates success at Step 3.

Protocol 1: Cellular Target Engagement (CETSA)

Objective: Determine if **(3-(Indolin-5-yl)phenyl)methanol** penetrates the cell membrane and physically binds to its target protein (e.g., LSD1 or a specific Kinase) in a complex cellular environment.

Principle: Ligand binding stabilizes proteins, increasing their melting temperature (

). We heat cells to varying temperatures; unbound proteins denature and precipitate, while drug-bound proteins remain soluble.

Materials

- Cell Line: MV4-11 (for LSD1 targets) or HUVEC (for VEGFR targets).
- Compound: **(3-(Indolin-5-yl)phenyl)methanol** (10 mM DMSO stock).
- Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail.
- Detection: Western Blot antibodies specific to the target (e.g., Anti-LSD1 or Anti-VEGFR2).

Step-by-Step Methodology

- Seeding: Seed

cells/mL in T-25 flasks.
- Treatment:
 - Experimental: Treat with 10

M of the compound for 1 hour at 37°C.
 - Control: Treat with 0.1% DMSO (Vehicle).
- Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot into 8 PCR tubes (50

L each).
- Thermal Challenge: Using a gradient PCR cycler, heat tubes to: 37, 40, 43, 46, 49, 52, 55, 58°C for 3 minutes.

- Cooling: Immediately snap-cool at RT for 3 minutes.
- Lysis: Add 15 L of 4X Lysis buffer (with 1% NP-40) to each tube. Incubate on ice for 20 mins.
- Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured aggregates.
- Analysis: Collect supernatant (soluble fraction). Run SDS-PAGE and Western Blot.
- Quantification: Plot band intensity vs. Temperature. Calculate

Success Criteria: A right-shift in the melting curve (

C) confirms intracellular binding.

Protocol 2: Functional Efficacy (Biomarker Modulation)

Objective: Confirm that binding leads to functional inhibition of the pathway.

- Scenario A (Epigenetic): If targeting LSD1, measure accumulation of H3K4me2 (LSD1 demethylates Histone H3 Lysine 4).
- Scenario B (Kinase): If targeting a Tyrosine Kinase, measure reduction in phospho-substrate.

Assay: H3K4me2 Cellular Accumulation (LSD1 Context)

Method: HTRF (Homogeneous Time-Resolved Fluorescence) or Western Blot.

- Treatment: Treat MV4-11 cells with a dose-response of the compound (0.1 nM to 10 M) for 24 hours (epigenetic changes take time).
- Histone Extraction: Use an Acid Extraction protocol (0.2N HCl) to isolate histones.
- Detection:

- Primary Ab: Anti-H3K4me2 (Rabbit).
- Normalization Ab: Anti-Total H3 (Mouse).
- Data Analysis: Calculate the Ratio (Signal / Signal).

Expected Result: Since LSD1 removes methyl groups, an inhibitor should cause an increase in H3K4me2 signal compared to DMSO control.

Protocol 3: Phenotypic Viability (ATP Quantitation)

Objective: Determine the IC

for cell growth inhibition. Assay: CellTiter-Glo® (Promega) or similar ATP-based luminescent assay.

Experimental Setup

- Plating: 384-well white opaque plates.
- Density: 1,000 cells/well (optimized for log-phase growth over 72h).
- Volume: 25 μ L cell suspension.

Workflow

- Day 0: Plate cells and incubate for 4 hours to adhere/equilibrate.
- Dosing: Add 100 nL of compound using an acoustic dispenser (e.g., Echo 550) or pin tool.
 - Dose Range: 10-point serial dilution (1:3) starting at 30 μ M.
 - Replicates: Quadruplicate (n=4).

- Incubation: 72 hours at 37°C, 5% CO₂

- Readout: Add 25

L CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins (dark). Read Luminescence.

Data Analysis & Table Template

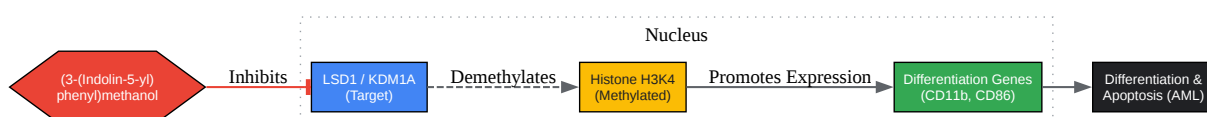
Normalize data to Vehicle (0% inhibition) and Staurosporine/Bortezomib (100% inhibition). Fit using a 4-parameter logistic (4PL) non-linear regression.

Table 1: Example Data Presentation for **(3-(Indolin-5-yl)phenyl)methanol**

Parameter	Value	Interpretation
IC (MV4-11)	45 nM	Highly Potent (Lead Candidate)
IC (PBMC)	> 10 M	Excellent Selectivity (Low toxicity to normal cells)
Hill Slope	-1.2	Standard stoichiometric binding
Max Inhibition	98%	Cytotoxic (not just cytostatic)

Mechanistic Pathway Visualization

Understanding the likely mechanism of action (MOA) is crucial. Below is the pathway for LSD1 Inhibition, a primary target for indoline-5-yl scaffolds in recent literature.



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Caption: Mechanism of Action for Indoline-based LSD1 inhibitors. Inhibition prevents H3K4 demethylation, restoring expression of tumor-suppressor genes.

References

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